molecular formula C22H10F24O4 B092729 Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester CAS No. 18770-70-2

Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester

Cat. No. B092729
CAS RN: 18770-70-2
M. Wt: 794.3 g/mol
InChI Key: VHFSXFUPUAKWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester, also known as TPAF, is an organic compound that belongs to the family of fluorochemicals. It is used as a surfactant and a wetting agent in various industries such as textiles, paper, and plastics. TPAF has been extensively researched for its unique properties, and it has shown promising results in various scientific applications.

Mechanism Of Action

The mechanism of action of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is not fully understood, but it is believed to be related to its unique chemical structure. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has a long fluorinated chain that makes it highly hydrophobic, which allows it to interact with hydrophobic surfaces such as cell membranes. This interaction can lead to changes in the physical properties of the membrane, which can affect various cellular processes.

Biochemical And Physiological Effects

Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been shown to have various biochemical and physiological effects. It has been shown to affect the morphology and function of cells, including changes in cell viability, proliferation, and migration. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has also been shown to affect the expression of various genes, including those involved in inflammation and oxidative stress. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been shown to have an effect on the immune system, where it can modulate the activity of immune cells.

Advantages And Limitations For Lab Experiments

Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has several advantages for lab experiments, including its unique chemical properties, which make it a useful tool for studying various cellular processes. It is also relatively easy to synthesize and purify, which makes it readily available for use in experiments. However, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester also has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester. One potential area of research is the use of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester as a drug delivery agent in the field of biomedicine. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester could be studied for its potential use as a biomaterial in tissue engineering and regenerative medicine. Further research could also be done to better understand the mechanism of action of Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester and its effects on various cellular processes.

Synthesis Methods

Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester is synthesized by the reaction of terephthalic acid with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol in the presence of a catalyst. The reaction is carried out under controlled conditions of temperature and pressure, and the product is purified by various techniques such as recrystallization and column chromatography.

Scientific Research Applications

Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been extensively studied for its unique properties and has shown promising results in various scientific applications. It is used as a surfactant and a wetting agent in various industries such as textiles, paper, and plastics. Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has also been used as a dispersant in the preparation of nanoparticles and as a lubricant in the production of polymeric materials. Additionally, Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester has been studied for its potential use in the field of biomedicine, where it has shown promising results as a drug delivery agent and in the preparation of biomaterials.

properties

CAS RN

18770-70-2

Product Name

Terephthalic acid, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester

Molecular Formula

C22H10F24O4

Molecular Weight

794.3 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H10F24O4/c23-11(24)15(31,32)19(39,40)21(43,44)17(35,36)13(27,28)5-49-9(47)7-1-2-8(4-3-7)10(48)50-6-14(29,30)18(37,38)22(45,46)20(41,42)16(33,34)12(25)26/h1-4,11-12H,5-6H2

InChI Key

VHFSXFUPUAKWBS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

synonyms

Terephthalic acid bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ester

Origin of Product

United States

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